molecular formula C12H20N2O5S B14033301 tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide

tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide

Cat. No.: B14033301
M. Wt: 304.36 g/mol
InChI Key: MZVSGOKIQYBMMS-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[45]decane-9-carboxylate 6,6-dioxide is a complex organic compound with a unique spirocyclic structure This compound is characterized by its tert-butyl ester group, a thia-diazaspiro core, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing the necessary functional groups under controlled conditions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

    Oxidation and Functionalization: The final steps involve oxidation reactions to introduce the oxo and dioxide functionalities. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under specific conditions to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur and nitrogen atoms within the spirocyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific functional groups with other desired groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols.

Scientific Research Applications

tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms within the spirocyclic core can facilitate interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
  • tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
  • tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Uniqueness

tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic core. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds lacking these elements. Additionally, the specific arrangement of functional groups within the molecule contributes to its unique reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H20N2O5S

Molecular Weight

304.36 g/mol

IUPAC Name

tert-butyl 1,6,6-trioxo-6λ6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(16)14-6-7-20(17,18)12(8-14)4-5-13-9(12)15/h4-8H2,1-3H3,(H,13,15)

InChI Key

MZVSGOKIQYBMMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C2(C1)CCNC2=O

Origin of Product

United States

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